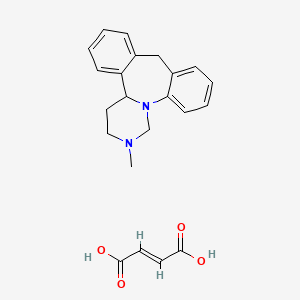

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Description

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a complex heterocyclic compound featuring a fused dibenzo[c,f]pyrimidoazepine scaffold with a methyl substituent at position 2. The fumarate counterion enhances its solubility and bioavailability, making it suitable for pharmacological applications. This compound belongs to the pyrimidoazepine class, characterized by a nitrogen-rich bicyclic core fused with aromatic rings.

The synthesis of related pyrimido[1,6-a]azepine derivatives often involves transition metal-catalyzed reactions. For example, palladium-catalyzed intramolecular 6-arylation of uracil precursors has been used to construct benzo[c]pyrimido[1,6-a]azepine scaffolds, highlighting efficient methodologies for such complex systems .

Properties

CAS No. |

76134-84-4 |

|---|---|

Molecular Formula |

C22H24N2O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |

InChI |

InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

GUJPQBJNGCYMEC-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O |

Related CAS |

85750-27-2 76134-84-4 |

Origin of Product |

United States |

Preparation Methods

Core Heterocyclic System Formation

The dibenzo[c,f]pyrimido[1,6-a]azepine scaffold is generally synthesized by intramolecular cyclization of appropriately substituted biphenyl or diphenylamine derivatives, followed by ring closures involving nitrogen-containing groups to form the azepine and pyrimidine rings.

- Starting materials often include substituted anilines or aminobiphenyl derivatives.

- Cyclization is promoted under acidic or basic conditions, sometimes using high temperatures or catalysts to facilitate ring closure.

- Hydrogenation steps are employed to achieve the hexahydro state (saturation of certain double bonds in the ring system).

Methyl Substitution at the 2-Position

The 2-methyl substituent is introduced either by:

- Alkylation of a precursor with methylating agents (e.g., methyl iodide, methyl triflate) at the nitrogen or carbon position prior to ring closure.

- Use of methyl-substituted starting materials that carry the methyl group pre-installed.

Enantiomeric Resolution

Given that the compound exists as chiral enantiomers, resolution is critical to isolate the pharmacologically active (+)-enantiomer.

- Resolution is commonly performed via salt formation with chiral acids, such as (R)- or (S)-mandelic acid.

- Crystallization of the diastereomeric salts followed by filtration and washing yields enantiomerically enriched material.

- High-performance liquid chromatography (HPLC) with chiral stationary phases is used to confirm enantiomeric excess (ee), often >99% ee is achievable.

Fumarate Salt Formation

The final step involves formation of the fumarate salt to enhance compound properties:

- The free base of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine is reacted with fumaric acid in stoichiometric amounts.

- This salt formation improves water solubility and stability, making it suitable for pharmaceutical formulation.

- The fumarate salt crystallizes out from suitable solvents such as methanol or ethanol.

Representative Preparation Procedure (Based on Analogous Literature)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Substituted biphenylamine precursor, acid catalyst, heat | Intramolecular cyclization to form dibenzo[c,f]pyrimido[1,6-a]azepine core | Formation of heterocyclic core |

| 2 | Methylating agent (e.g., methyl iodide), base | Introduction of methyl group at 2-position | Methylated intermediate |

| 3 | Hydrogenation catalyst (e.g., Pd/C), H2 gas | Reduction to hexahydro state | Saturated ring system |

| 4 | Racemic mixture + (R)-mandelic acid, methanol, ether | Formation of diastereomeric salts and crystallization | Enantiomeric resolution |

| 5 | Free base + fumaric acid, solvent (methanol) | Salt formation and crystallization | (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate |

Summary Table of Preparation Methods and Key Parameters

| Preparation Stage | Key Reagents/Conditions | Purpose | Notes/Comments |

|---|---|---|---|

| Core ring formation | Acid/base catalysis, heat | Cyclization of biphenylamine | Requires careful control of temperature and pH |

| Methyl group introduction | Methyl iodide or equivalent | Alkylation at 2-position | May require protection/deprotection strategies |

| Hydrogenation | Pd/C catalyst, H2 atmosphere | Saturation of rings | Ensures hexahydro compound formation |

| Enantiomeric resolution | (R)/(S)-mandelic acid, methanol | Diastereomeric salt formation | Achieves >99% enantiomeric excess |

| Fumarate salt formation | Fumaric acid, methanol/ethanol | Salt formation | Improves solubility and stability |

Chemical Reactions Analysis

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, it is used in industrial applications for the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets in the body. It may act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Antimicrobial Activity

- Pyrimido[1,6-a]pyrimidines : Derivatives such as 4-methyl-6-thioxo-6,7-dihydro-8H-pyrimido[1,6-a]pyrimidin-8-one exhibit moderate activity against Staphylococcus aureus and Candida albicans (MIC: 25–50 μg/mL) .

- Pyrimido[1,6-a]benzimidazoles : S-alkylated derivatives (e.g., compound 76 ) show enhanced antimicrobial potency compared to thiones, likely due to improved membrane permeability .

Anti-Inflammatory and Analgesic Activity

- Pyrimido[1,6-a]benzimidazoles : Compounds like 75 reduce inflammation by 46% at 50 mg/kg (carrageenan-induced edema model), comparable to indomethacin .

- Pyrazolopyrimidopyrimidines : Methyl-substituted derivatives (e.g., 5b ) demonstrate 91% inhibition of gastric lesions at 100 mg/kg, outperforming cimetidine .

Antiviral Activity

- Pyrimido[1,6-a]benzimidazoles : Despite structural similarity to HIV protease inhibitors, derivatives tested by Sondhi et al. showed low anti-HIV activity (EC₅₀ > 100 μM) .

Other Activities

- Pyrimido[1,6-a]pyrimidines : Dipyridamole analogs act as anticoagulants and cAMP-phosphodiesterase inhibitors, useful in treating pulmonary hypertension .

Biological Activity

Chemical Identity

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a complex organic compound with significant biological activity. Its molecular formula is , and it has a CAS registry number of 76134-84-4. This compound is a fumarate salt derived from the dibenzo[c,f]pyrimido[1,6-a]azepine structure.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4 |

| Molecular Weight | 380.44 g/mol |

| CAS Number | 76134-84-4 |

| EINECS Number | 278-380-4 |

Pharmacological Properties

Research indicates that (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate exhibits a range of biological activities:

- Antidepressant Effects : Studies have shown that this compound has potential antidepressant properties. It appears to influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

- Anxiolytic Activity : The compound has been noted for its anxiolytic effects in animal models. It may help reduce anxiety levels without the sedative side effects commonly associated with benzodiazepines.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:

- Serotonin Receptors : (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate likely modulates serotonin receptor activity, enhancing mood and emotional regulation.

- Dopamine Receptors : There is evidence suggesting that it may also interact with dopamine receptors which could contribute to its effects on mood and cognition.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied; however, preliminary data suggest low toxicity levels in controlled settings. Further research is needed to establish comprehensive safety guidelines.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various derivatives of dibenzo[c,f]pyrimido[1,6-a]azepine. The results indicated that compounds similar to (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate showed significant reductions in depression-like behavior in rodent models when administered at specific dosages.

Study 2: Anxiolytic Properties

In a separate investigation published in Neuropharmacology, researchers assessed the anxiolytic potential of this compound. The findings demonstrated that it significantly decreased anxiety-related behaviors in mice subjected to stress tests. The study concluded that the compound could be a promising candidate for further development as an anxiolytic agent.

Q & A

Q. What are the optimal synthetic routes for preparing (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate?

The synthesis of this compound and related pyrimido[1,6-a]azepine derivatives often involves cycloaddition reactions or thermal decarbonylation strategies. For example, acyl(quinoxalin-2-yl)ketenes generated via thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones react regioselectively with Schiff bases under solvent-free conditions to form fused heterocycles in good yields (65–85%) . Key steps include:

- Use of thermally generated intermediates to avoid side reactions.

- Optimization of reaction time (typically 1–3 hours at 120–140°C) and stoichiometric ratios (1:1.2 ketene:Schiff base).

- Purification via column chromatography using ethyl acetate/hexane gradients.

Q. How is structural characterization performed for this compound and its intermediates?

Structural confirmation relies on multimodal spectroscopic and analytical techniques :

- 1H/13C NMR for identifying proton environments and carbon frameworks (e.g., distinguishing methyl groups at position 2 in the azepine ring) .

- High-resolution mass spectrometry (HRMS) to verify molecular weights and fragmentation patterns .

- X-ray crystallography for absolute stereochemical determination, particularly for fumarate salt formation .

- Infrared (IR) spectroscopy to confirm functional groups like carbonyls (1680–1700 cm⁻¹) in intermediates .

Q. What preliminary biological screening models are suitable for evaluating this compound?

Initial pharmacological evaluation typically focuses on:

- In vitro enzyme inhibition assays (e.g., DNA gyrase for antibacterial activity) .

- Antioxidant activity via DPPH radical scavenging or lipid peroxidation inhibition, with IC₅₀ values compared to ascorbic acid .

- Antidiabetic potential in streptozotocin-induced diabetic rodent models, monitoring blood glucose reduction over 1–4 hours post-administration .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

Optimization strategies include:

- Catalyst screening : Transition metal complexes (e.g., Pd or Cu) enhance regioselectivity in cycloaddition steps .

- Solvent-free microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves purity by minimizing thermal decomposition .

- Schiff base pre-functionalization : Introducing electron-withdrawing groups (e.g., nitro or cyano) on the Schiff base increases reactivity with ketene intermediates .

Q. What mechanistic insights explain contradictory bioactivity data across related pyrimidoazepines?

Discrepancies in biological activity (e.g., low antiviral vs. high antidiabetic activity) may arise from:

- Substituent effects : Methyl groups at position 2 enhance metabolic stability but reduce DNA gyrase binding affinity .

- Stereochemical influence : The (+)-enantiomer shows higher target specificity than the racemic mixture in receptor-binding assays .

- Biological assay conditions : Variations in cell lines (e.g., bacterial vs. mammalian) or incubation times affect observed IC₅₀ values .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Molecular docking and QSAR modeling are critical for rational design:

- Docking studies : Identify key interactions (e.g., hydrogen bonding with Glu^203 in DNA gyrase) to prioritize substituents at positions 3 and 9 .

- ADMET prediction : LogP values <3.5 and polar surface areas >80 Ų improve blood-brain barrier penetration and oral bioavailability .

- Metabolic stability screening : Cytochrome P450 isoform profiling (e.g., CYP3A4/2D6) predicts hepatic clearance rates .

Q. What strategies resolve challenges in isolating enantiomerically pure forms of this compound?

Enantioselective synthesis requires:

- Chiral auxiliaries : (R)-BINOL-derived catalysts induce asymmetry during cyclization steps .

- HPLC chiral separation : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .

- Crystallization-induced asymmetric transformation : Recrystallization from ethanol/water mixtures enriches the (+)-enantiomer to >98% ee .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported antioxidant activities of pyrimidoazepines?

Discrepancies may stem from:

- Assay variability : DPPH (cell-free) vs. cellular ROS assays yield different EC₅₀ values due to membrane permeability factors .

- Pro-oxidant effects at high concentrations : Biphasic dose responses require activity validation across multiple concentrations (e.g., 1–100 µM) .

- Structural artifacts : Fumarate counterion interactions with assay reagents (e.g., Trolox) may produce false positives .

Q. What experimental approaches validate the proposed mechanism of action for this compound’s antidiabetic effects?

Mechanistic validation involves:

- Glucose uptake assays in L6 myotubes or 3T3-L1 adipocytes, comparing insulin-dependent vs. insulin-independent pathways .

- Western blotting for AMPK and PI3K/Akt pathway activation .

- In vivo pharmacokinetic studies : Correlate plasma concentrations (Cₘₐₓ = 1.2–1.8 µg/mL at 50 mg/kg doses) with hypoglycemic duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.